
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is a chiral compound that has been widely studied for its potential application in medicinal chemistry. This compound is also known as N-Benzyl-1,2-diphenylethylenediamine or BDPE. The compound has a molecular formula of C21H20N2 and a molecular weight of 300.4 g/mol. The compound has two chiral centers, and the (1S,2S) isomer is the most common.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine reuptake inhibitor. This action results in increased levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain. This action can lead to improved mood and reduced anxiety. The compound has also been shown to have antitumor, antiviral, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine in lab experiments is its potential as an antidepressant and anxiolytic agent. The compound has also been shown to have antitumor, antiviral, and antibacterial properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines.
Direcciones Futuras
There are several future directions for the study of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of the compound's potential as an antidepressant and anxiolytic agent. The compound's potential as an antitumor, antiviral, and antibacterial agent also warrants further investigation. Additionally, the compound's mechanism of action and its effects on neurotransmitter levels in the brain require further study.
Métodos De Síntesis
The synthesis of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine can be achieved through several methods. One of the most common methods is the reductive amination of benzophenone with benzylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of benzylamine with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has been extensively studied for its potential application in medicinal chemistry. The compound has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
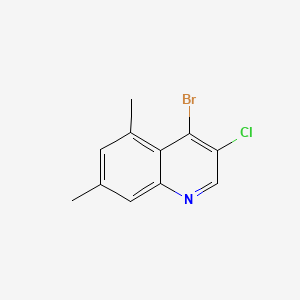

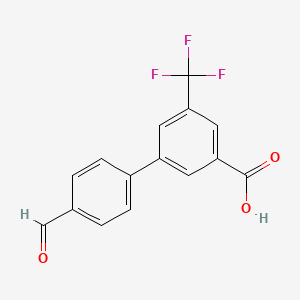
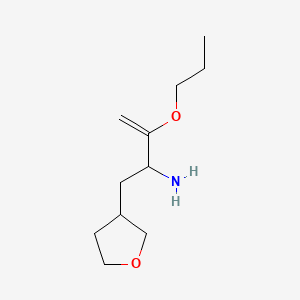

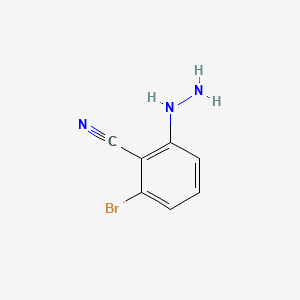
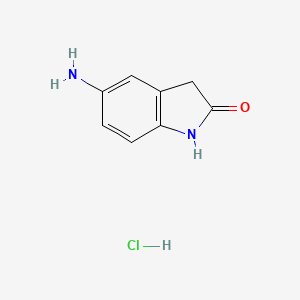
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
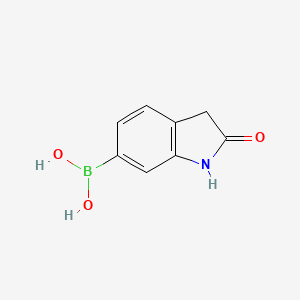
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
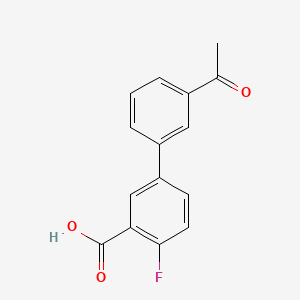
![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
